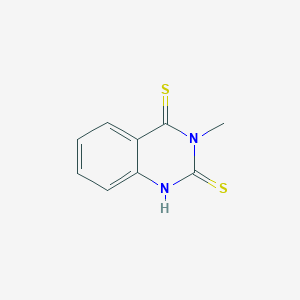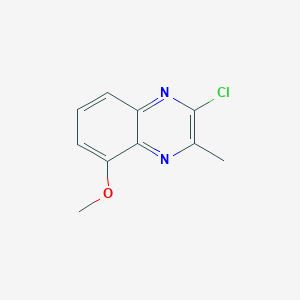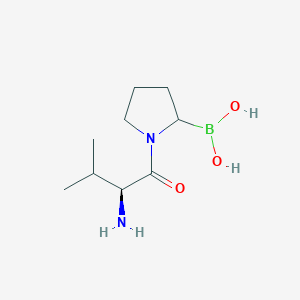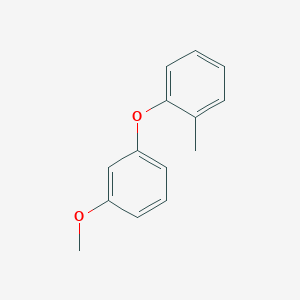![molecular formula C11H22N2O2 B11891661 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives with different substituents.
科学研究应用
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism by which 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different substituents.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with various substituents at the 3 and 9 positions, exhibiting different chemical and biological properties.
Uniqueness
4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C11H22N2O2/c1-14-8-6-13-7-9-15-11(10-13)2-4-12-5-3-11/h12H,2-10H2,1H3 |
InChI 键 |
DFLOYUOFMMRRJN-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCOC2(C1)CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)

![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)





![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)
